2-(3-Fluoro-6-methoxyphenyl)-2-butanol
Description
2-(3-Fluoro-6-methoxyphenyl)-2-butanol is a fluorinated aromatic secondary alcohol with the molecular formula C₁₁H₁₅FO₂. Its structure features a 2-butanol backbone substituted at the second carbon with a 3-fluoro-6-methoxyphenyl group. The fluorine atom and methoxy group on the aromatic ring likely influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-4-11(2,13)9-7-8(12)5-6-10(9)14-3/h5-7,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEDWUDJGRHMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC(=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-6-methoxyphenyl)-2-butanol typically involves the reaction of 3-fluoro-6-methoxybenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-6-methoxyphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-6-methoxyphenyl)-2-butanone.
Reduction: Formation of this compound or the corresponding hydrocarbon.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential :
Research indicates that compounds similar to 2-(3-Fluoro-6-methoxyphenyl)-2-butanol exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological macromolecules.
Case Studies :
- Anti-inflammatory Activity : Studies have shown that related compounds can significantly reduce inflammation in animal models, suggesting that this compound may also possess similar effects .
- Antimicrobial Efficacy : Preliminary evaluations indicate that derivatives of this compound may exhibit broad-spectrum antimicrobial activity against various bacterial strains .
- Anticancer Potential : Research into benzamide derivatives has revealed their ability to inhibit cancer cell proliferation, highlighting the potential of this compound in cancer therapy .
Organic Synthesis
Building Block for Complex Molecules :
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Reaction Mechanisms :
- Nucleophilic Substitution : The hydroxyl group can be replaced by other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
- Coupling Reactions : This compound can participate in coupling reactions to form biaryl compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-6-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Melting Points: The crystalline nature of 2-phenyl-2-propanol (mp 32–34°C) contrasts with 3-phenylpropene’s low mp (-18°C). The fluorine and methoxy groups in the target compound could either lower or raise its mp depending on steric effects .
Chromatographic and Chiral Resolution Behavior
Secondary alcohols like 2-butanol and its derivatives are often studied for enantiomeric separation. highlights that 2-butanol enantiomers can be resolved on a YMCA-K03 chiral column at ambient temperature, albeit with broad peaks and tailing . For this compound, the bulky aromatic substituent may:
- Improve Resolution : Increased steric hindrance could enhance chiral discrimination in HPLC.
- Reduce Solubility: Polar functional groups (fluoro, methoxy) might necessitate specialized mobile phases compared to simpler alcohols like 2-butanol .
Commercial and Research Limitations
- Synthesis Challenges: Fluorinated aromatic alcohols often require specialized reagents (e.g., fluorinating agents) and stringent reaction conditions, increasing synthesis complexity compared to non-fluorinated analogs .
Biological Activity
2-(3-Fluoro-6-methoxyphenyl)-2-butanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H15F1O2
Molecular Weight: 224.25 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The compound features a fluorinated aromatic ring and a secondary alcohol, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 22.9 µM against Gram-positive bacteria, suggesting that similar activities may be present in this compound .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anti-inflammatory Effects
In silico studies have suggested that the compound may exhibit anti-inflammatory properties by modulating specific pathways related to inflammation. For example, docking studies indicate potential interactions with enzymes involved in inflammatory responses, similar to other phenolic compounds .
The biological activity of this compound is likely mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The presence of the fluorine atom may enhance binding affinity to certain enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could interact with receptors involved in pain and inflammation pathways, leading to therapeutic effects.
- Radical Scavenging : Similar compounds have demonstrated antioxidant activity, which could contribute to their anti-inflammatory effects by reducing oxidative stress .
Study on Antioxidant Activity
A study evaluating the antioxidant potential of butanol extracts from related compounds demonstrated a significant free radical scavenging activity at optimized concentrations. Although specific data for this compound was not available, the structural similarities suggest comparable activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
